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Cat. No.: B584355

Get Quote

Technical Monograph: 4-Defluoro-2-fluoro
Haloperidol Decanoate
Executive Summary
4-Defluoro-2-fluoro Haloperidol Decanoate (CAS: 1798004-21-3) is a structural analog of

the widely used antipsychotic Haloperidol Decanoate. It is characterized by a positional shift of

the fluorine atom on the butyrophenone ring from the para (4) position to the ortho (2) position.

In pharmaceutical development, this molecule serves two primary roles:

Critical Impurity: It is monitored as a process-related impurity (often designated as an analog

of EP Impurity B) arising from regioisomeric contamination in starting materials.

SAR Probe: It provides structural activity relationship (SAR) data regarding the steric and

electronic requirements of the D2 receptor binding pocket.
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Molecular Structure & Identity[1][2][3][4]
Chemical Nomenclature[5]

Systematic Name: 4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-4-oxobutyl]piperidin-4-yl

decanoate

Common Name: 2-Fluoro Isomer of Haloperidol Decanoate[1]

Molecular Formula:

[2]

Molecular Weight: 530.11 g/mol [2]

Note on Catalog Discrepancies: Some commercial certificates of analysis (CoA) list a

molecular weight of ~495 g/mol . This corresponds to the deschloro analog (removal of the

chlorine atom). Researchers must verify the presence of the chlorine isotope pattern (3:1

ratio of M:M+2) in Mass Spectrometry to distinguish the true "4-Defluoro-2-fluoro" isomer

from the deschloro-analog.

Structural Architecture
The molecule consists of three distinct pharmacophores linked covalently:

Butyrophenone Tail (Modified): The standard 4-fluorophenyl ring is replaced by a 2-

fluorophenyl ring. This ortho-substitution introduces steric clash and alters the electronic

density of the ketone carbonyl.

Piperidine Core: A central piperidine ring bearing a 4-chlorophenyl group (essential for D2

affinity).

Decanoate Ester: A ten-carbon fatty acid chain esterified to the tertiary hydroxyl group. This

moiety renders the molecule highly lipophilic (LogP > 7), enabling the "depot" effect in

intramuscular formulations.

Visualization: Structural Connectivity
The following diagram illustrates the molecular connectivity and the specific site of modification.
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Figure 1: Structural connectivity of 4-Defluoro-2-fluoro Haloperidol Decanoate, highlighting

the modified butyrophenone tail.

Synthesis & Impurity Genesis
Understanding the origin of this impurity is vital for process control. It typically arises not from

degradation, but from regioisomeric contamination in the starting material.

The "Wrong Isomer" Pathway
The synthesis of Haloperidol Decanoate involves the alkylation of 4-(4-chlorophenyl)-4-

hydroxypiperidine.

Standard Reagent: 4-chloro-1-(4-fluorophenyl)butan-1-one.

Impurity Reagent: 4-chloro-1-(2-fluorophenyl)butan-1-one.[3]

If the Friedel-Crafts acylation used to create the butyrophenone precursor uses fluorobenzene

with insufficient regioselectivity, the ortho (2-fluoro) isomer is co-produced with the para (4-

fluoro) isomer. This isomer carries through the entire synthesis, including the final esterification

step.

Synthesis Workflow Diagram
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Figure 2: Genesis of the 2-fluoro impurity via regioisomeric carryover during synthesis.

Analytical Characterization
Distinguishing the 2-fluoro isomer from the parent 4-fluoro compound requires high-resolution

analytical techniques due to their identical molecular weight and similar fragmentation patterns.
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Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation.

-NMR:

Parent (4-F): Shows a signal characteristic of para-substitution (typically

-105 to -110 ppm).

Impurity (2-F): Shows a distinct shift due to the ortho position (typically

-110 to -115 ppm) and different coupling constants (

) due to proximity to the carbonyl group.

-NMR: The aromatic region of the butyrophenone ring will display a complex splitting pattern
(ABCD system) for the 2-fluoro isomer, contrasting with the symmetric AA'BB' system of the
4-fluoro parent.

HPLC Retention
Column: C18 Reverse Phase.

Behavior: The 2-fluoro isomer is slightly more lipophilic than the 4-fluoro parent due to the

"ortho effect" shielding the polar carbonyl group.

Relative Retention Time (RRT): Typically elutes after the main Haloperidol Decanoate peak

(RRT ~1.05 - 1.10), though this depends on the specific gradient used.

Pharmacological Implications
While primarily an impurity, the structural modification has specific pharmacological

consequences:

Receptor Affinity: The para-fluorine in Haloperidol is crucial for optimal interaction with the D2

receptor's aromatic binding pocket. Shifting this to the ortho position generally reduces

affinity, making this impurity less potent than the parent drug.
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Metabolic Stability: The para-position is a common site for metabolic oxidation. Blocking the

ortho position instead leaves the para position open to hydroxylation, potentially altering the

metabolite profile (e.g., faster clearance).

Toxicity: Positional isomers can sometimes exhibit off-target binding. However, given the

structural similarity, the toxicity profile is expected to be analogous to Haloperidol, primarily

driven by D2 antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b584355/docs#4-defluoro-2-fluoro-haloperidol-
decanoate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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